Unii-khr1SJ9L0Y
Overview
Description
It is a chemical compound with the molecular formula C17H20BrNO3 and a molecular weight of 366.25 g/mol . This compound is known for its psychoactive properties and is structurally related to other phenethylamines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25B-NBOH typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxybenzaldehyde, undergoes bromination to form 2,5-dimethoxy-4-bromobenzaldehyde.
Reduction: The brominated aldehyde is then reduced to the corresponding alcohol.
Oxidation: The alcohol is oxidized to form 2,5-dimethoxy-4-bromophenylacetone.
Amine Formation: The phenylacetone is reacted with hydroxylamine to form the oxime, which is then reduced to the amine.
Final Step: The amine is then reacted with 2-methoxybenzaldehyde to form the final product, 25B-NBOH.
Industrial Production Methods: Industrial production methods for 25B-NBOH are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated processes and advanced purification techniques.
Types of Reactions:
Oxidation: 25B-NBOH can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert 25B-NBOH to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the bromine position, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
25B-NBOH has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its interactions with serotonin receptors, particularly the 5-HT2A receptor.
Medicine: Investigated for its potential therapeutic effects and psychoactive properties.
Industry: Utilized in the synthesis of other chemical compounds and as a research tool in pharmacology.
Mechanism of Action
The mechanism of action of 25B-NBOH involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the activation of various signaling pathways, resulting in its psychoactive effects. The compound’s molecular targets include the serotonin receptors, and its pathways involve the modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
25I-NBOH: Similar in structure but contains an iodine atom instead of a bromine atom.
25C-NBOH: Contains a chlorine atom instead of a bromine atom.
25B-NBOMe: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: 25B-NBOH is unique due to its specific substitution pattern and its high affinity for the 5-HT2A receptor. This makes it particularly useful in research focused on serotonin receptor interactions and psychoactive effects.
Properties
IUPAC Name |
2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20/h3-6,9-10,19-20H,7-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUNJYKZRKIBNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017175 | |
Record name | 2-({[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335331-46-8 | |
Record name | 2-[[[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]amino]methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1335331-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 25B-NBOH | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1335331468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-({[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25B-NBOH | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHR1SJ9L0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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